molecular formula C20H19ClN2O2 B2535344 4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851402-93-2

4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2535344
CAS RN: 851402-93-2
M. Wt: 354.83
InChI Key: XPHBUFRJAFMPDU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Regioselectivity of N-Ethylation Reaction : The study of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a similar compound, has highlighted the importance of the carboxamide unit and its biological activities. The research employed DFT methods to understand the regiosselective ethylation, which is crucial for developing compounds with targeted pharmacological activities (Batalha et al., 2019).

Biological Activities

  • Antimicrobial Agents : Synthesis and characterization of new quinazolines, including derivatives similar to the compound of interest, have shown potential as antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, indicating the chemical's relevance in developing new antimicrobial therapies (Desai et al., 2007).

Pharmaceutical Applications

  • Cobalt-promoted Dimerization : A study on aminoquinoline-directed, cobalt-promoted dimerization of benzamides, including compounds structurally related to 4-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, offers insights into novel synthetic routes that could be applicable for the synthesis of complex molecules with potential pharmaceutical applications (Grigorjeva & Daugulis, 2015).

  • Antitubercular and Antibacterial Activities : Research on quinazolinone analogs substituted with benzothiophene has explored their antitubercular and antibacterial properties. These studies provide a foundation for understanding how modifications to the quinazolinone core, like those in the compound , can enhance biological activity and offer potential therapeutic benefits (Rao & Subramaniam, 2015).

Mechanism of Action

properties

IUPAC Name

4-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-9-16-11-15(20(25)23-18(16)10-13(12)2)7-8-22-19(24)14-3-5-17(21)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHBUFRJAFMPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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